6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)12-5-6-16(22-11-12)26-13-7-9-25-10-8-13/h1-6,11,13H,7-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIGKWJPZRGJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the trifluoromethyl group:
Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related pyridine-3-carboxamides:
Key Observations:
Pyridine Ring Modifications: The 6-position oxan-4-yloxy group in the target compound contrasts with 2-position difluoromethyl (A.3.32) or 6-fluoro (). Positional differences significantly alter electronic properties and steric interactions with biological targets. The oxan-4-yloxy group may enhance solubility compared to nonpolar substituents (e.g., difluoromethyl), but its bulk could reduce membrane permeability.
In antiparasitic analogs (), halogen-rich substituents (iodine, heptafluoropropane) improve target specificity but increase molecular weight, possibly limiting bioavailability.
Biological Activity :
- Complex II inhibitors () rely on pyridine-carboxamide scaffolds for disrupting fungal mitochondrial function. The target compound’s oxan-4-yloxy group may mitigate resistance mechanisms seen in difluoromethyl derivatives.
- Antiparasitic analogs () prioritize halogenation for potency, suggesting the target compound’s trifluoromethyl group could be optimized for similar applications.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The oxan-4-yloxy group introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to nonpolar analogs like A.3.32.
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life relative to compounds with methyl or cyclopropyl groups (e.g., metabolite).
- Synthetic Accessibility : Coupling reactions (as in ) are likely employed for carboxamide formation, though the oxan-4-yloxy group may require specialized protection/deprotection strategies.
Biological Activity
6-(Oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide. It features a pyridine ring substituted with an oxan-4-yloxy group and a trifluoromethyl phenyl moiety. The chemical structure contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. For instance, it could potentially inhibit certain kinases or enzymes involved in cancer progression, thereby exerting anti-cancer effects.
Biological Activity Overview
Research has indicated that compounds similar to 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide exhibit various biological activities:
- Anti-cancer Activity : Studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives of pyridine have shown promising results in inhibiting FOXM1 expression, a transcription factor implicated in cancer cell growth .
- Kinase Inhibition : Some studies have reported that related compounds act as inhibitors of c-KIT kinase, which plays a crucial role in certain cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-cancer | Inhibits proliferation in cancer cell lines | |
| Kinase inhibition | Inhibits c-KIT kinase activity | |
| Enzyme modulation | Alters activity of specific enzymes |
Case Studies
- Anti-proliferative Effects : A study evaluated the anti-proliferative activity of related compounds in triple-negative breast cancer cells (MDA-MB-231). Compounds demonstrated significant inhibition of cell growth, correlating with decreased FOXM1 expression levels .
- c-KIT Kinase Inhibition : Another study highlighted the efficacy of a related compound against various c-KIT mutants, demonstrating potent anti-tumor effects in vivo. This suggests that the compound may serve as a potential therapeutic agent for gastrointestinal stromal tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
